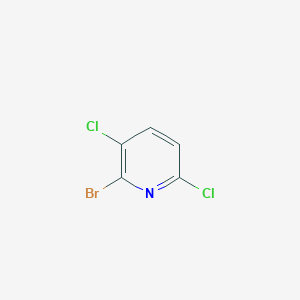

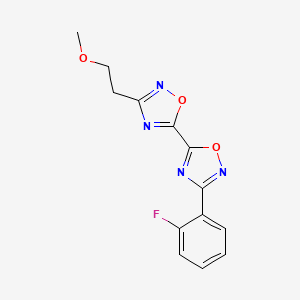

![molecular formula C20H15FN4O3S B3007244 3-((2-(4-氟苯基)-2-氧代乙基)硫代)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]嘧啶-8(7H)-酮 CAS No. 1242964-57-3](/img/structure/B3007244.png)

3-((2-(4-氟苯基)-2-氧代乙基)硫代)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]嘧啶-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

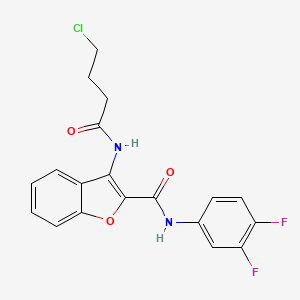

The compound "3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile structure for the development of various biologically active compounds. This particular scaffold has been utilized in the design of potent adenosine human receptor antagonists, with modifications to the phenyl ring and position 6 leading to compounds with nanomolar affinity for the hA2A adenosine receptor (AR) . Additionally, the 1,2,4-triazolo[4,3-a]pyrazine ring system has been noted for its anticonvulsant activity and serves as a bioisostere of the purine ring .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives typically involves multiple steps, starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives involves condensation reactions, followed by conversion to the target compounds using reagents like methylamine or ammonia . A similar compound, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from commercially available 2,3-dichloropyrazine through substitution and ring buckling reactions, with an optimized method yielding an 80.04% total yield .

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by the presence of a triazolopyrazine core, which can be substituted at various positions to modulate the biological activity. The presence of substituents like fluorophenyl and methoxyphenyl groups can significantly influence the binding affinity and selectivity of these compounds towards biological targets such as the hA2A AR . Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives are typically nucleophilic substitution reactions, condensation reactions, and ring transformations. These reactions are carefully designed to introduce specific substituents that confer desired biological properties to the final compound. For example, the introduction of a methoxyphenyl group at position 6 has been shown to yield compounds with high selectivity for the hA2A AR .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of electronegative groups such as fluorine can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets .

科学研究应用

1. 腺苷人类受体拮抗剂

该化合物属于 1,2,4-三唑并[4,3-a]嘧啶-3-酮支架,已被确认为开发有效的腺苷人类受体拮抗剂的多功能基础。这些拮抗剂在靶向 hA2A 腺苷受体 (AR) 方面很重要,在神经保护和帕金森病治疗中具有潜在应用 (Falsini 等,2017)。

2. 抗惊厥特性

1,2,4-三唑并[4,3-a]嘧啶的衍生物已被合成并测试其抗惊厥活性。其中一些化合物在动物模型中对最大电休克诱发的癫痫发作表现出有效的活性,表明它们作为有效抗惊厥药的潜力 (Kelley 等,1995)。

3. 核苷类似物合成

该化合物的框架已被用于合成各种核苷类似物,包括与福霉素类似的核苷类似物。这些合成过程对于开发具有潜在治疗应用的新型药物非常重要 (Schneller 和 May,1978)。

4. 药物分析中的定量测定

该化合物一直是开发定量测定方法的研究主题,这对于药物制剂的质量控制至关重要。此类分析方法确保含有这些化合物的剂型的准确性和精密度 (Netosova 等,2021)。

5. 合成和药理潜力

其衍生物已被合成并研究其性质,强调了它们在现代医学和药学中的重要作用。这些分子中 1,2,4-三唑和吡唑的结构组合增加了它们与各种生物靶标相互作用的可能性,使它们成为药物开发的有希望的候选者 (Fedotov 等,2022)。

6. 人类 A3 腺苷受体拮抗剂

该化合物的某些衍生物对人类 A3 腺苷受体表现出高亲和力和选择性。这些化合物在治疗脑缺血方面具有潜在应用,正如在体外模型中所证明的那样 (Colotta 等,2009)。

7. 药物剂的合成增强

已经为该化合物的 3,7-二取代衍生物开发了一种有效的合成方案,突出了它们作为具有各种治疗活性的药理剂的潜力,包括细胞毒性、膜稳定和心脏保护作用 (Kulikovska 等,2014)。

属性

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKXVAMENVNUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

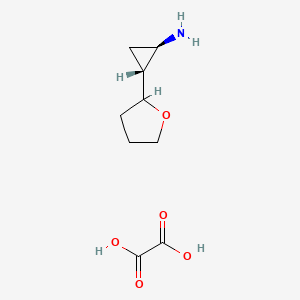

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

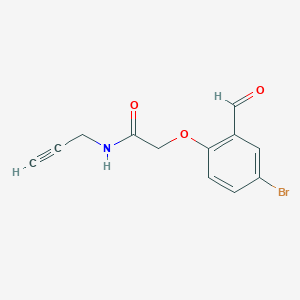

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

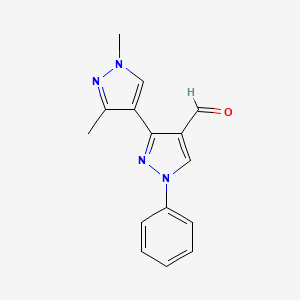

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)